N-(3-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
説明
特性
IUPAC Name |
N-(3-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4/c1-13-10-18(23-16-9-5-8-15(20)11-16)24-19(22-13)17(12-21-24)14-6-3-2-4-7-14/h2-12,23H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGELDOCOYSLCFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorobenzylamine with 5-methyl-3-phenylpyrazole-4-carbaldehyde in the presence of a base can lead to the formation of the desired compound. The reaction conditions often involve heating and the use of solvents like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
化学反応の分析
Types of Reactions
N-(3-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
作用機序
The mechanism of action of N-(3-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It can inhibit enzymes like protein kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrazolo[1,5-a]pyrimidines and related triazolo[1,5-a]pyrimidines exhibit structural diversity based on substituent patterns. Below is a comparative analysis:
Key Trends in Substituent Effects
Chlorine Position (Meta vs. Para-substituted derivatives (e.g., N-(4-chlorophenyl) analogues) often exhibit higher metabolic stability due to reduced oxidative dehalogenation .
Core Heterocycle (Pyrazolo vs. Triazolo) :
- Pyrazolo[1,5-a]pyrimidines generally exhibit higher lipophilicity than triazolo analogues, favoring membrane permeability .
- Triazolo[1,5-a]pyrimidines (e.g., compound 93) show enhanced solubility due to nitrogen-rich cores, making them suitable for aqueous formulations .
Amino Group Modifications: Bulky substituents (e.g., 3-methylbutyl in ) increase lipophilicity but may reduce oral bioavailability. Pyridinylmethyl groups (e.g., compound 32) introduce basicity, improving solubility and interaction with charged residues in target proteins .
生物活性
N-(3-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic structure. Its chemical formula is , and it features a chlorophenyl group at the 3-position and a phenyl group at the 5-position. The structural formula can be represented as follows:
The presence of the chlorine atom and the methyl group contributes to its biological activity by influencing molecular interactions with biological targets.
Research indicates that compounds in this class exhibit various biological activities, primarily through interactions with specific protein targets involved in cellular signaling pathways. The compound has been shown to inhibit certain kinases, which play crucial roles in cancer cell proliferation and survival.
Key Mechanisms:
- Kinase Inhibition: It has been observed to inhibit Src-family kinases, which are implicated in multiple signaling pathways related to cancer progression .
- Targeted Protein Degradation: As part of novel therapeutic strategies like PROTACs (Proteolysis Targeting Chimeras), derivatives of this compound have been designed to induce targeted degradation of oncogenic proteins .
Efficacy in Cell Lines
The biological efficacy of N-(3-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been evaluated in various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
These values indicate a potent inhibitory effect on cell proliferation, suggesting potential utility in cancer therapy.
Case Studies
-
Study on MCF7 Cells:
In a study assessing the effects of the compound on MCF7 breast cancer cells, it was found that treatment led to significant reductions in cell viability and induced apoptosis through caspase activation . -
A549 Lung Cancer Model:
Another study demonstrated that N-(3-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine inhibited invasion and migration of A549 cells, highlighting its potential as an anti-metastatic agent .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(3-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine?
- Methodological Answer : Synthesis typically involves cyclocondensation of pyrazol-5-amine precursors with substituted chalcones under reflux conditions. Key steps include:
- Core Formation : Cyclization of 3-(4-chlorophenyl)pyrazol-5-amine with α,β-unsaturated ketones in polar aprotic solvents (e.g., DMF) at 80–100°C .
- Substituent Introduction : Sequential alkylation/arylation at the pyrimidine ring using coupling agents like Pd(PPh₃)₄ for cross-coupling reactions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the final product, achieving yields of 14–88% depending on substituent reactivity .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : ¹H/¹³C NMR (e.g., δ 7.79–7.68 ppm for aromatic protons in CDCl₃) and high-resolution mass spectrometry (HRMS) to verify molecular ions (e.g., [M+H]+ at m/z 302–316) .
- Purity Assessment : HPLC with C18 columns (acetonitrile/water mobile phase) to ensure >95% purity .
- Crystallography : Single-crystal X-ray diffraction for resolving 3D conformation, critical for understanding target interactions .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Contradictions in inhibitory potency (e.g., kinase vs. bacterial targets) require:
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence polarization for kinase activity ) alongside cellular viability assays (MTT) to distinguish direct target effects from cytotoxicity .
- Structural Analysis : Compare X-ray co-crystal structures of the compound bound to divergent targets (e.g., CDK2 vs. dihydroorotate dehydrogenase) to identify binding pose variations .
- Dose-Response Profiling : Use IC₅₀/EC₅₀ curves to differentiate nonspecific effects at high concentrations .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or acetate groups at the 7-amine position to enhance aqueous solubility, which can be cleaved enzymatically in vivo .
- Formulation Optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to increase plasma half-life .
- SAR Modifications : Replace the 3-chlorophenyl group with hydrophilic heterocycles (e.g., pyridyl) while maintaining potency via in silico QSAR models .
Q. How can structure-activity relationship (SAR) studies optimize kinase inhibition?
- Methodological Answer :
- Substituent Scanning : Systematically vary the 5-methyl and 3-phenyl groups to map steric/electronic effects on kinase binding. For example:
- Trifluoromethyl Addition : Introducing CF₃ at C2 improves hydrophobic interactions with ATP-binding pockets (e.g., CDK2 inhibition ).
- Halogen Substitution : 3-Chlorophenyl enhances π-stacking with tyrosine residues in kinases like PTPN2 .
- Free Energy Calculations : Use molecular dynamics (MD) simulations to predict ΔG binding contributions of key residues (e.g., Lys33 in CDK2) .
Key Research Gaps
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